3-Cyano-2-methylphenylboronic acid
Overview
Description
3-Cyano-2-methylphenylboronic acid is an organic compound with the molecular formula C8H8BNO2. It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). This compound is used as a reagent, intermediate, or building block in the synthesis of more complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methylphenylboronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making this method widely applicable.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the cyano group.
Scientific Research Applications
3-Cyano-2-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The cyano group can also participate in various nucleophilic substitution reactions, leading to the formation of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the methyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a cyano group.
3-Formylphenylboronic acid: Contains a formyl group instead of a cyano group.
Uniqueness
3-Cyano-2-methylphenylboronic acid is unique due to the presence of both a cyano and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in the formation of complex biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(3-cyano-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYTUYMTRDCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626661 | |
Record name | (3-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313546-19-9 | |
Record name | B-(3-Cyano-2-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313546-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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